molecular formula C28H30N6OS B10815252 2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide

2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide

Cat. No.: B10815252
M. Wt: 498.6 g/mol
InChI Key: QAWHHEOBNCCSJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 14 involves multiple steps, starting with the formation of the thienopyrimidine core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization of the core structure.

Industrial Production Methods

Industrial production of compound 14 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Compound 14 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the thienopyrimidine core.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Compound 14 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the inhibition of multi-drug resistance transporters.

    Biology: Investigated for its effects on cellular transport mechanisms and its potential to overcome drug resistance in cancer cells.

    Medicine: Explored as a potential therapeutic agent for treating diseases associated with multi-drug resistance, such as certain cancers.

    Industry: Potential applications in the development of new pharmaceuticals and as a tool in drug discovery research.

Mechanism of Action

Compound 14 exerts its effects by inhibiting the activity of the multi-drug resistance-associated transporters ABCC1, ABCB1, and ABCG2 . These transporters are involved in the efflux of various drugs and xenobiotics out of cells, contributing to drug resistance. By inhibiting these transporters, compound 14 can increase the intracellular concentration of therapeutic agents, thereby enhancing their efficacy.

Comparison with Similar Compounds

Similar Compounds

    Compound 15: Another inhibitor of ABCC1 but with a different scaffold.

    Compound 16: Inhibits ABCB1 and ABCG2 but not ABCC1.

    Compound 17: A broad-spectrum inhibitor of multiple drug resistance transporters.

Uniqueness

Compound 14 is unique due to its specific thienopyrimidine scaffold, which has not been previously associated with ABCC1 inhibition . This structural uniqueness may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in overcoming multi-drug resistance.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C28H30N6OS

Molecular Weight

498.6 g/mol

IUPAC Name

2-[4-(7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide

InChI

InChI=1S/C28H30N6OS/c1-18-9-10-21-22(16-18)36-28-23(21)27(31-26(32-28)20-8-5-11-30-17-20)34-14-12-33(13-15-34)24(25(29)35)19-6-3-2-4-7-19/h2-8,11,17-18,24H,9-10,12-16H2,1H3,(H2,29,35)

InChI Key

QAWHHEOBNCCSJP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=NC(=NC(=C23)N4CCN(CC4)C(C5=CC=CC=C5)C(=O)N)C6=CN=CC=C6

Origin of Product

United States

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